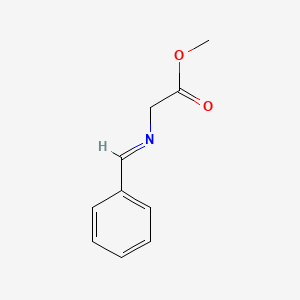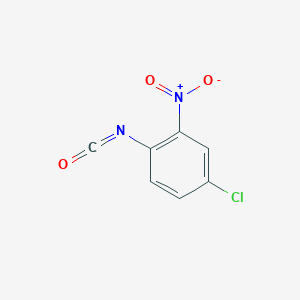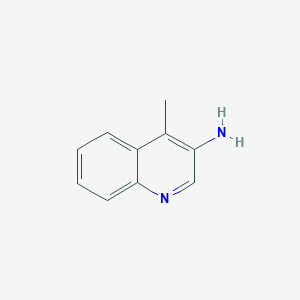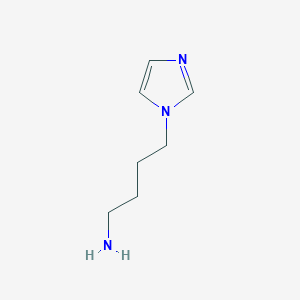
甲基4-(4-氟苯基)-2,4-二氧代丁酸酯
描述
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as F4-MDPV and is a derivative of the synthetic cathinone MDPV (3,4-methylenedioxypyrovalerone).
科学研究应用
甘醇酸氧化酶抑制剂
已经研究了甲基4-(4-氟苯基)-2,4-二氧代丁酸酯作为甘醇酸氧化酶的潜在抑制剂。具有类似结构的化合物已显示出在抑制猪肝甘醇酸氧化酶方面的效力,表明在相关途径中可能存在潜在的治疗应用(Williams et al., 1983)。
与芳香醛的反应
该化合物与芳香醛反应形成各种化学结构,这可能在合成有机化学和制药研究中具有兴趣。例如,已经探索了聚氟烷基2,4-二氧代丁酸酯和芳香醛的反应,导致多样化化合物的形成(Pryadeina et al., 2006)。
超分子结构
研究表明,甲基2,4-二氧代丁酸酯的衍生物可以形成具有一维通道的超分子结构。这些通道可能包括大的有机和生物有机分子,这对材料科学或药物递送系统可能具有重要意义(Sheverdov et al., 2017)。
抗病毒研究
类似于甲基4-(4-氟苯基)-2,4-二氧代丁酸酯的2,4-二氧代丁酸衍生物已被确定为流感病毒内核酶的抑制剂。这表明在抗病毒药物开发中可能存在应用,特别是针对流感A和B病毒(Tomassini et al., 1994)。
天然生物碱结构的合成
该化合物已被用于合成具有吲哚啉-2-酮基团的衍生物库。这种基团在天然生物碱中很重要,表明它在制药化学和生物活性化合物合成中的相关性(Vydzhak et al., 2020)。
抗菌和免疫活性
甲基4-(4-氟苯基)-2,4-二氧代丁酸酯已被用于合成表现出抗菌、镇痛和退热活性的化合物。它还影响抗体反应,使其在新治疗剂的开发中具有相关性(Mar'yasov et al., 2016)。
环过氧化物的合成
研究涉及从1,1-双(4-氟苯基)乙烯的衍生物合成环过氧化物,这与甲基4-(4-氟苯基)-2,4-二氧代丁酸酯在结构上相似。这项研究可能在开发具有独特氧化性能的新化合物方面具有重要意义(Qian et al., 1992)。
属性
IUPAC Name |
methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEDUWHKVNTJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404188 | |
| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39757-34-1 | |
| Record name | Methyl 4-fluoro-α,γ-dioxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

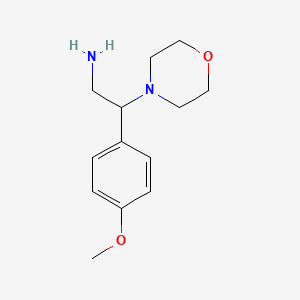
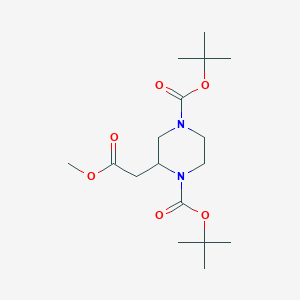


![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)


